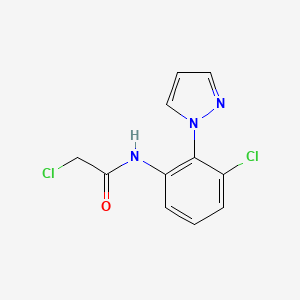
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, it has been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been shown to modulate the activity of certain enzymes and proteins involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide in lab experiments include its potent antitumor activity, as well as its ability to modulate the activity of certain enzymes and proteins. However, the limitations of this compound include its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide. One potential avenue for further research is the investigation of the compound's mechanism of action, which may provide insights into its potential applications in the treatment of various diseases. Additionally, the development of more efficient synthesis methods may enable the production of larger quantities of this compound for further study. Finally, the exploration of the compound's potential applications in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloro-2-pyrazolin-5-one with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c12-7-10(17)15-9-4-1-3-8(13)11(9)16-6-2-5-14-16/h1-6H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXUPBKTEMSOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyclopropyl(1H-pyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7575004.png)
![2-[cyclopropyl-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575011.png)
![2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid](/img/structure/B7575017.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575026.png)
![2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575034.png)
![2-[cyclopropyl-[(E)-3-(2-methoxy-5-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575042.png)

![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)
![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)